

Technical Guide: (2-Chloro-3-methoxyphenyl)boronic acid

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Compound of Interest

Compound Name: (2-Chloro-3-methoxyphenyl)boronic acid

Cat. No.: B591546

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CAS Number: 854778-30-6

This technical guide provides an in-depth overview of **(2-Chloro-3-methoxyphenyl)boronic acid**, a versatile reagent in modern organic synthesis. It is primarily intended for researchers, chemists, and professionals involved in drug development and materials science. This document covers the compound's chemical properties, synthesis, applications, and safety protocols, with a focus on its role in palladium-catalyzed cross-coupling reactions.

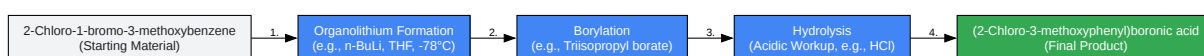
Chemical and Physical Properties

(2-Chloro-3-methoxyphenyl)boronic acid is an organoboron compound that serves as a key building block in synthetic chemistry. Its physical and chemical properties are summarized below.

Property	Value
CAS Number	854778-30-6[1]
Molecular Formula	C ₇ H ₈ BClO ₃ [1]
Molecular Weight	186.40 g/mol [2][3]
IUPAC Name	(2-chloro-3-methoxyphenyl)boronic acid
Appearance	White to off-white solid/powder
Melting Point	105-110 °C (literature values for similar compounds)[4]
Storage Temperature	2-8°C, under inert atmosphere[1]

Synthesis of (2-Chloro-3-methoxyphenyl)boronic acid

The synthesis of arylboronic acids like **(2-Chloro-3-methoxyphenyl)boronic acid** typically involves the reaction of an organometallic intermediate, derived from the corresponding aryl halide, with a borate ester, followed by acidic workup. A common route is the lithiation of a suitable precursor followed by quenching with an electrophilic boron source.



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Caption: General workflow for the synthesis of **(2-Chloro-3-methoxyphenyl)boronic acid**.

Experimental Protocol: Synthesis via Lithiation-Borylation

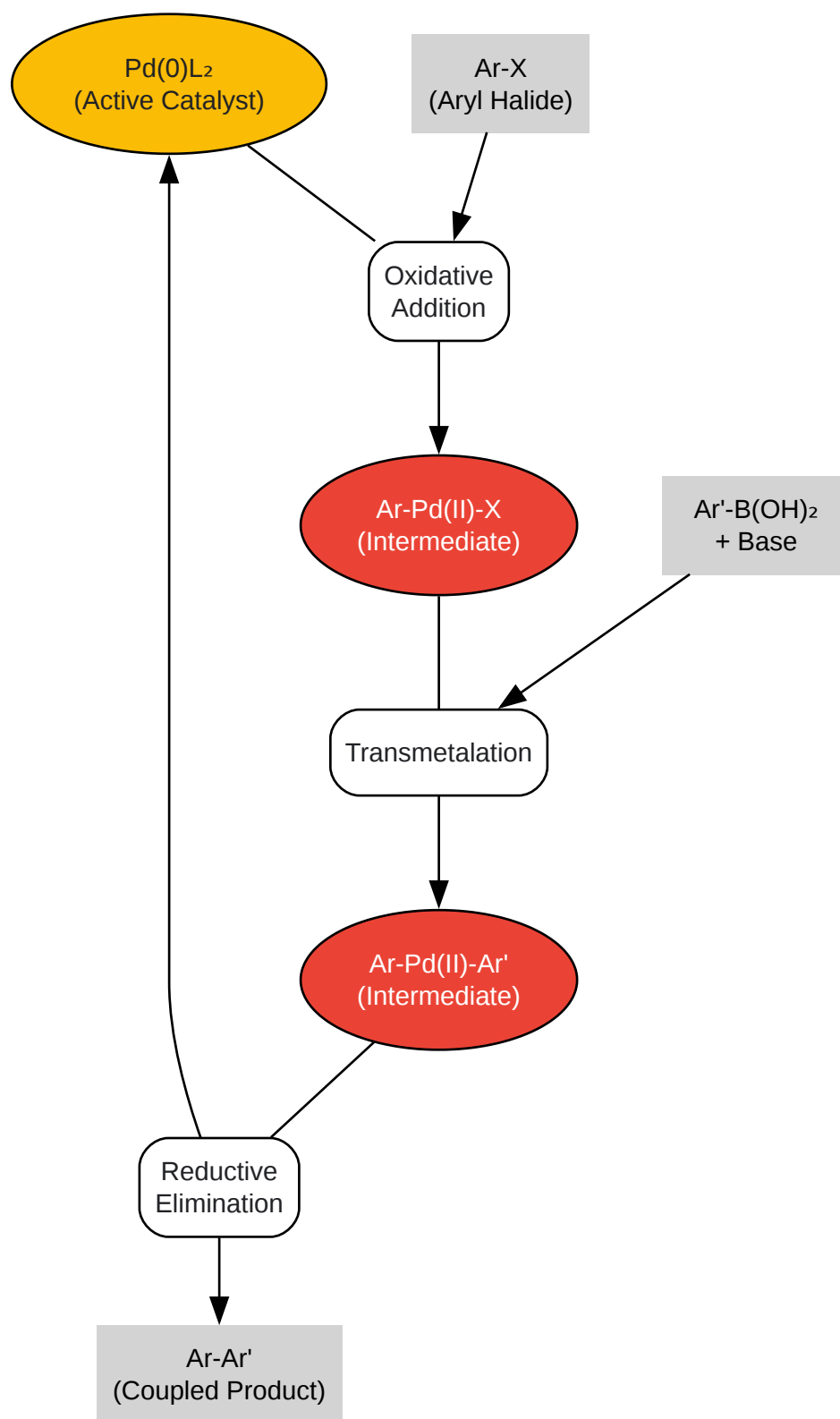
This protocol is a representative procedure for the synthesis of arylboronic acids.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-1-bromo-3-methoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
- **Lithiation:** The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.05 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C . The mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate.
- **Borylation:** Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70°C . After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
- **Hydrolysis and Workup:** The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) and stirred vigorously for 1-2 hours until a clear solution is formed.
- **Extraction:** The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford pure **(2-Chloro-3-methoxyphenyl)boronic acid**.

Applications in Organic Synthesis

(2-Chloro-3-methoxyphenyl)boronic acid is a valuable reagent, most notably for its use in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex. It is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures.

The general utility of arylboronic acids in Suzuki reactions is well-established, offering advantages such as mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many reagents.[5]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling **(2-Chloro-3-methoxyphenyl)boronic acid** with an aryl bromide.

- **Reagents:** To a reaction vessel are added **(2-Chloro-3-methoxyphenyl)boronic acid** (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0 eq).
- **Solvent:** A degassed solvent mixture, typically toluene, dioxane, or dimethylformamide (DMF) with water, is added.
- **Reaction Conditions:** The mixture is heated, usually between 80-110°C, under a nitrogen or argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated.
- **Purification:** The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and concentrated under vacuum. The resulting crude product is purified by column chromatography on silica gel to yield the desired biaryl product.^[6]

Safety and Handling

(2-Chloro-3-methoxyphenyl)boronic acid is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.^[7]

Hazard Category	Information
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning[1]
Hazard Statements	H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Personal Protective Equipment (PPE)	Safety glasses or goggles, chemical-resistant gloves, lab coat.[10]
Handling	Handle in a well-ventilated area or fume hood. [10] Avoid dust formation.[10] Wash hands thoroughly after handling.[7]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere. Recommended temperature: 2-8°C.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[10]

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